Methyl 2-amino-4-(oxolan-2-yl)butanoate
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Overview
Description
Methyl 2-amino-4-(oxolan-2-yl)butanoate is a chemical compound with the molecular formula C₈H₁₅NO₄. It is known for its unique structure, which includes an oxolane ring and an amino group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(oxolan-2-yl)butanoate typically involves the reaction of 2-oxolane with an appropriate amino acid derivative. One common method includes the esterification of 2-amino-4-(oxolan-2-yl)butanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(oxolan-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl 2-amino-4-(oxolan-2-yl)butanoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(oxolan-2-yl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring provides structural stability and may enhance binding affinity to target molecules. Pathways involved include enzyme inhibition and receptor modulation, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate
- Methyl 2-amino-4-(tetrahydrofuran-2-yl)butanoate
Uniqueness
Methyl 2-amino-4-(oxolan-2-yl)butanoate is unique due to its specific oxolane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific research applications.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-amino-4-(oxolan-2-yl)butanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)5-4-7-3-2-6-13-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
GIKHACDKFLEDGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1CCCO1)N |
Origin of Product |
United States |
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